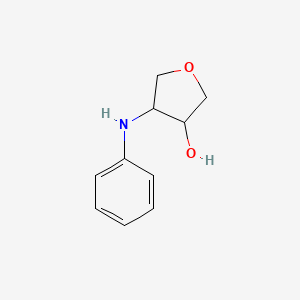

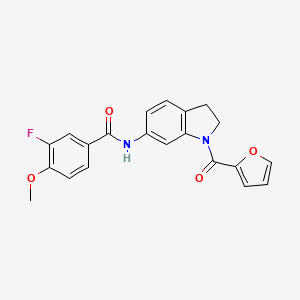

N-(1H-1,3-benzodiazol-2-ylmethyl)-2-methylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a derivative of benzimidazole . Benzimidazole derivatives are known to have a wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. Theoretical and actual NMR chemical shifts can be quite similar . The UV-vis spectrum, as well as the effects of solvents, can also be investigated .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For instance, they can be used in combination with other compounds for the preparation of complexes .Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be determined using various techniques. For instance, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can be determined .科学的研究の応用

Antimicrobial Activity

N-Benzimidazol-1-yl-methyl-benzamide derivatives, synthesized by Mannich reaction, have shown significant in vitro antimicrobial activity against a variety of bacterial and fungal strains, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger. The effectiveness of these compounds as antimicrobial agents highlights the potential of benzimidazole derivatives in the development of new antimicrobial drugs, offering an alternative to traditional antibiotics and antifungal agents (Sethi et al., 2016).

Anticancer Evaluation

Benzimidazole derivatives have also been evaluated for their anticancer properties. A study on 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole showed promising in vitro anticancer activity against various cancer cell lines. These findings suggest the potential use of benzimidazole derivatives in cancer therapy, providing a basis for further research into their mechanisms of action and efficacy in vivo (Salahuddin et al., 2014).

Coordination Chemistry and Catalysis

The coordination chemistry of benzimidazole ligands with metals has been explored, demonstrating their utility in the synthesis of metal complexes with potential applications in catalysis and material science. These complexes, featuring benzimidazole as a bidentate ligand, exhibit unique structural and electronic properties, making them suitable candidates for catalytic applications and the development of functional materials (Schick et al., 2014).

Antimicrobial and Antioxidant Activities

Further research on benzimidazole derivatives has shown their broad-spectrum antimicrobial and potent antioxidant activities. These compounds have been effective against both gram-positive and gram-negative bacteria as well as fungal strains, while also displaying significant antioxidant properties, indicating their potential as therapeutic agents for infections and oxidative stress-related conditions (Padalkar et al., 2016).

Fluorescent Properties for Biological Applications

Benzimidazole derivatives have been investigated for their photophysical properties, showing promise as fluorescent probes for biological imaging and sensors. The study of their excited-state intramolecular proton transfer (ESIPT) inspired fluorescent characteristics has opened avenues for the development of novel fluorescent materials for use in bioimaging and molecular diagnostics (Padalkar et al., 2011).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-8(2)12(16)13-7-11-14-9-5-3-4-6-10(9)15-11/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFKODIOYYFXAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

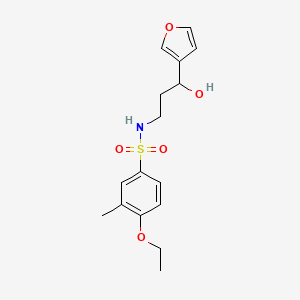

![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2732363.png)

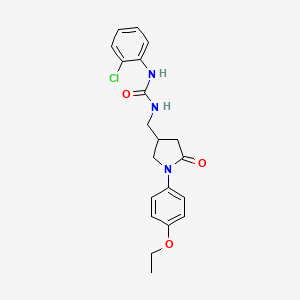

![N'-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)ETHANEDIAMIDE](/img/structure/B2732364.png)

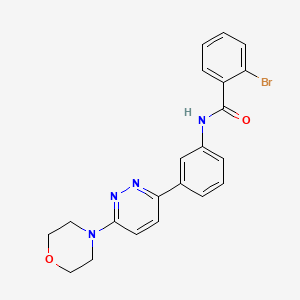

![2,5-dichloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2732365.png)

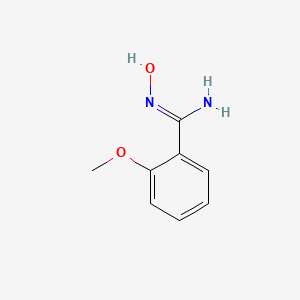

![tert-Butyl 4-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2732368.png)

![(S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (2R,3R)-2,3-bis(4-methylbenzoyloxy)succinate](/img/structure/B2732378.png)

![7-chloro-4-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2732380.png)